molecular formula C17H19NO B311255 N-(3-methylphenyl)-4-phenylbutanamide

N-(3-methylphenyl)-4-phenylbutanamide

Cat. No.: B311255
M. Wt: 253.34 g/mol
InChI Key: ZKPOFKLJKCLAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methylphenyl)-4-phenylbutanamide is an organic compound characterized by a butanamide backbone with a phenyl group at the C4 position and a 3-methylphenyl substituent on the amide nitrogen. The methyl group on the phenyl ring may enhance lipophilicity compared to unsubstituted analogs, influencing solubility and biological interaction profiles .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(3-methylphenyl)-4-phenylbutanamide

InChI

InChI=1S/C17H19NO/c1-14-7-5-11-16(13-14)18-17(19)12-6-10-15-8-3-2-4-9-15/h2-5,7-9,11,13H,6,10,12H2,1H3,(H,18,19)

InChI Key

ZKPOFKLJKCLAMP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2

solubility

31.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Amide Nitrogen

Compound 1 : 4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide ()
  • Structure: The amide nitrogen is substituted with a 3-methoxyphenyl group, and the butanamide chain includes a 4-tert-butylphenoxy moiety.
  • Key Differences: Methoxy vs. Methyl: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring, which may enhance resonance stabilization of the amide bond compared to the methyl group (-CH₃) in the main compound . Phenoxy vs.
Compound 2 : N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide ()
  • Structure: Features a 3-amino-2-methylphenyl group on the amide nitrogen and a dichlorophenoxy substituent on the butanamide chain.
  • Key Differences: Amino Group: The -NH₂ group introduces hydrogen-bonding capacity and basicity, contrasting with the non-polar methyl group in the main compound. This could enhance solubility in aqueous media or interaction with acidic biological targets .

Modifications to the Butanamide Chain

Compound 3 : 4-Methoxybutyrylfentanyl ()
  • Structure : Contains a piperidinyl group linked to the amide nitrogen and a 4-methoxyphenyl substituent.
  • Methoxy Group: Similar to Compound 1, this group modifies electronic properties but in a more complex scaffold designed for high receptor affinity .
Compound 4 : N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide ()
  • Structure: Includes a 3-acetylphenyl group on the amide nitrogen and a chlorinated phenoxy chain.
  • Chlorophenoxy: Enhances halogen bonding and lipophilicity, which may improve target engagement in pesticidal or antimicrobial applications .

Comparative Data Table

Compound Name Amide Substituent Butanamide Chain Modification Molecular Weight (g/mol) Key Properties/Applications
N-(3-Methylphenyl)-4-phenylbutanamide 3-Methylphenyl 4-Phenyl ~265.3 (estimated) Moderate lipophilicity; potential material science use
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide 3-Methoxyphenyl 4-tert-Butylphenoxy ~383.5 High steric bulk; polymer synthesis
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide 3-Amino-2-methylphenyl 2,4-Dichlorophenoxy ~393.3 Enhanced H-bonding; pesticidal candidates
4-Methoxybutyrylfentanyl 4-Methoxyphenyl + piperidinyl N/A (complex chain) ~408.5 Opioid receptor targeting; high bioactivity
N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide 3-Acetylphenyl 4-Chloro-2-methylphenoxy ~361.8 Polar; antimicrobial research

Structural and Functional Implications

  • Lipophilicity : The methyl group in the main compound balances hydrophobicity, whereas chlorine (Compounds 2, 4, 9) or tert-butyl (Compound 4) substituents increase logP values, favoring membrane penetration but risking toxicity .
  • Electronic Effects: Methoxy (Compounds 1, 5) and amino (Compound 2) groups alter electron distribution, impacting resonance stabilization and reactivity of the amide bond .
  • Biological Activity : Piperidinyl (Compound 5) and acetyl groups (Compound 9) suggest divergent applications—neurological vs. antimicrobial—compared to the main compound’s undefined profile .

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